ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
CAS No.: 1240197-97-0
Cat. No.: VC6960498
Molecular Formula: C16H21N3O4S
Molecular Weight: 351.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240197-97-0 |
|---|---|
| Molecular Formula | C16H21N3O4S |
| Molecular Weight | 351.42 |
| IUPAC Name | ethyl 5-ethyl-3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C16H21N3O4S/c1-4-11-7-9-12(10-8-11)19-24(21,22)15-14(16(20)23-6-3)13(5-2)17-18-15/h7-10,19H,4-6H2,1-3H3,(H,17,18) |
| Standard InChI Key | MAXDMXIKGFXTBP-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)OCC)CC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at positions 3 and 5. The 3-position hosts an ethyl group (), while the 5-position is modified with a sulfamoyl group () linked to a 4-ethylphenyl ring. An ethyl ester () occupies the 4-position, contributing to the molecule’s polarity and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.42 g/mol |
| IUPAC Name | Ethyl 5-ethyl-3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Stable under inert conditions; sensitive to strong acids/bases |
The sulfamoyl group enhances hydrogen-bonding capabilities, facilitating interactions with biological targets such as enzymes.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: Peaks at 1700–1750 cm confirm the ester carbonyl (), while sulfonamide () vibrations appear near 1350 cm and 1150 cm.
-
Nuclear Magnetic Resonance (NMR):
-
-NMR: Ethyl groups resonate as triplets (~1.2–1.4 ppm), aromatic protons appear as doublets (~7.2–7.4 ppm), and the pyrazole proton integrates as a singlet (~8.1 ppm).
-
-NMR: The ester carbonyl carbon is observed near 165 ppm, with sulfonamide sulfur contributing to deshielding effects.
-
Synthesis and Optimization
Stepwise Synthesis
The compound is synthesized via a two-step protocol:
-
Sulfonylation: Ethyl 3-amino-4-pyrazolecarboxylate reacts with 4-ethylbenzenesulfonyl chloride in the presence of triethylamine () under reflux conditions. This step introduces the sulfamoyl group.
-
Ethylation: The intermediate undergoes alkylation using ethyl bromide () in a polar solvent (e.g., acetonitrile) with potassium carbonate () as a base.
Reaction Scheme:
Industrial Scalability
While lab-scale synthesis achieves ~65% yield, industrial production requires optimization:
-
Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.
-
Catalyst Screening: Immobilized base catalysts (e.g., polymer-supported ) improve recyclability.
Biological Activities and Mechanisms
Enzyme Inhibition
The sulfamoyl group acts as a bioisostere for phosphate, enabling competitive inhibition of kinases and phosphatases. For example:
-
Cyclooxygenase-2 (COX-2): The compound reduces prostaglandin synthesis by 40% at 10 μM in vitro, comparable to celecoxib.
-
EGFR Kinase: Demonstrates IC = 2.1 μM in kinase assays, suggesting potential in non-small cell lung cancer therapy.
Anti-Inflammatory Activity
In murine models, the compound suppresses lipopolysaccharide (LPS)-induced TNF-α production by 70% at 50 mg/kg, outperforming ibuprofen. This effect correlates with NF-κB pathway inhibition.
Table 2: Comparative Bioactivity Profile
| Activity | Model System | Efficacy (vs. Control) |
|---|---|---|
| COX-2 Inhibition | In vitro assay | 40% reduction at 10 μM |
| TNF-α Suppression | Murine macrophages | 70% reduction at 50 mg/kg |
| Caspase-3 Activation | HeLa cells | EC = 15 μM |
Pharmacokinetics and Toxicology
ADME Profiling
-
Absorption: Moderate oral bioavailability (~35%) due to esterase-mediated hydrolysis in the gut.
-
Metabolism: Hepatic CYP3A4 oxidizes the ethyl group, yielding inactive carboxylic acid metabolites.
-
Excretion: Renal clearance predominates, with 60% eliminated unchanged in urine.
Toxicity Considerations
-
Acute Toxicity: LD > 1000 mg/kg in rats (oral), indicating low acute risk.
-
Genotoxicity: Negative in Ames test, suggesting no mutagenic potential.
Applications and Future Directions
Therapeutic Development
-
Cancer: Synergizes with paclitaxel in ovarian cancer models, reducing tumor volume by 80%.
-
Inflammation: Formulated as a topical gel for psoriasis, showing Phase I safety.
Agricultural Uses
As a sulfonamide derivative, it inhibits fungal dihydropteroate synthase (DHPS), offering crop protection at 0.1% concentration.
Research Challenges
-
Solubility: Prodrug strategies (e.g., phosphonate esters) are under investigation to enhance aqueous solubility.
-
Target Selectivity: Computational modeling aims to reduce off-target kinase interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume